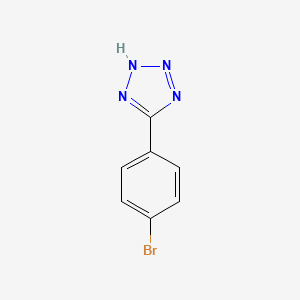

5-(4-Bromophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMDMWMKVPGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354194 | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50907-23-8 | |

| Record name | 5-(4-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50907-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-1H-tetrazole from 4-bromobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)-1H-tetrazole, a key heterocyclic compound, from its nitrile precursor, 4-bromobenzonitrile. The primary synthetic route involves a [3+2] cycloaddition reaction, a powerful method for forming five-membered rings. Tetrazole moieties are of significant interest in medicinal chemistry as they often serve as bioisosteric replacements for carboxylic acids, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile.[1][2][3] This document details various catalytic systems, reaction conditions, and experimental protocols, supported by quantitative data and procedural diagrams.

Core Reaction: [3+2] Cycloaddition

The conversion of nitriles to 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition of an azide source, typically sodium azide (NaN₃), to the carbon-nitrogen triple bond of the nitrile.[1][3][4] The reaction is often catalyzed by either a Lewis acid or a Brønsted acid. The catalyst activates the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion.[5] The subsequent cyclization and protonation steps lead to the formation of the stable aromatic tetrazole ring.[5]

// Invisible node for reaction conditions Conditions [shape=plaintext, label="Catalyst\nSolvent, Temp, Time", fontcolor="#34A853"];

// Edges {Reactant1, Reactant2} -> Conditions [style=invis]; Conditions -> Product [arrowhead=normal, penwidth=2, color="#4285F4"]; } ` Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The synthesis of this compound has been accomplished using a variety of catalytic systems and reaction conditions. The choice of catalyst, solvent, and temperature significantly impacts reaction time and overall yield. The following table summarizes key quantitative data from several reported methods.

| Catalyst / Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| β-cyclodextrin, NH₄Cl | DMF | 120 °C | - | 95%[3] |

| Dibutyltin oxide, TMSN₃ | Toluene | 90-120 °C | 24 h | 79%[6] |

| CuSO₄·5H₂O | DMSO | 140 °C | 1 h | ~98% (general)[7] |

| Silica Sulfuric Acid | DMF | Reflux | 5 h | High (general range 72-95%)[8][9] |

| Zinc Salts (e.g., ZnCl₂) | Water | ~100 °C | 12-24 h | Good to Excellent[10][11] |

| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 h | High[12] |

| SO₃H-carbon | DMF | 100 °C | 6 h | Good to Excellent (85-95%)[2] |

Note: Yields marked as "(general)" refer to the range reported for a series of substituted nitriles in the cited study, as the specific yield for the 4-bromo derivative was not always individually stated in the abstract.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are selected protocols that represent different catalytic approaches to the synthesis.

Protocol 1: Silica Sulfuric Acid (SSA) Catalyzed Synthesis [8][9]

This method utilizes a heterogeneous acid catalyst that can be easily removed by filtration, simplifying the work-up procedure.

-

Materials: 4-bromobenzonitrile, sodium azide (NaN₃), silica sulfuric acid, N,N-Dimethylformamide (DMF), ethyl acetate, petroleum ether.

-

Procedure:

-

In a round-bottom flask, a mixture of 4-bromobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) is prepared in DMF (5 mL).

-

The mixture is heated to reflux and stirred for approximately 5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The solid silica sulfuric acid catalyst is removed by filtration and washed with a small amount of DMF or ethyl acetate.

-

The filtrate is collected and the solvent is removed under reduced pressure (vacuum evaporation).

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a yellowish solid.[8]

-

-

Characterization: Melting point: 268–270 °C (decomposes).[8]

Protocol 2: Copper(II) Sulfate Catalyzed Synthesis [7]

This protocol employs a common and inexpensive metal salt as a catalyst in a high-boiling polar aprotic solvent.

-

Materials: 4-bromobenzonitrile, sodium azide (NaN₃), cupric sulfate pentahydrate (CuSO₄·5H₂O), Dimethyl sulfoxide (DMSO), hydrochloric acid (HCl, 4M), ethyl acetate (EtOAc), anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 4-bromobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (0.02 mmol, 2 mol%).

-

The reaction mixture is heated to 140 °C with stirring for 1 hour. Monitor the reaction by TLC.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

-

Work-up and Purification:

-

The cooled reaction mixture is treated with 4M HCl (10 mL) and extracted with ethyl acetate (10 mL).

-

The organic layer is separated, washed twice with distilled water (2 x 10 mL), and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to give the crude solid product.

-

The crude product is purified by recrystallization from an n-hexane:ethyl acetate mixture to afford the pure tetrazole.[7]

-

-

Characterization: Melting point: 264-265 °C.[7]

Protocol 3: Dibutyltin Oxide Catalyzed Synthesis with TMSN₃ [6]

This method uses an organotin catalyst and trimethylsilyl azide, which can offer different solubility and reactivity profiles compared to sodium azide.

-

Materials: 4-bromobenzonitrile (19.6 mmol), trimethylsilyl azide (TMSN₃, 39.2 mmol), dibutyltin oxide (1.96 mmol), toluene, diethyl ether, saturated sodium bicarbonate solution, 10% hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

A suspension of 4-bromobenzonitrile, trimethylsilyl azide, and dibutyltin oxide in toluene (40 mL) is prepared in a suitable flask.

-

The mixture is stirred and heated at 90-120 °C for 24 hours until TLC indicates the consumption of the starting nitrile.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is diluted with diethyl ether and washed with a saturated sodium bicarbonate solution.

-

The combined aqueous layers are carefully acidified to pH 2 with 10% HCl, leading to the precipitation of the product.

-

The aqueous layer is then extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, work-up, and purification of this compound.

// Workflow Path A -> B -> C -> D -> E -> F -> G -> H; } ` Caption: A typical experimental workflow for tetrazole synthesis and purification.

References

- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. scielo.br [scielo.br]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]

- 9. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.org.za [scielo.org.za]

Crystal Structure of 5-(4-Bromophenyl)-1H-tetrazole Remains Elusive in Public Domain

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray structure for 5-(4-Bromophenyl)-1H-tetrazole. Despite the compound's relevance in medicinal chemistry and materials science, detailed crystallographic data, which would definitively establish its solid-state conformation and tautomeric form, is not currently available in the public domain.

Researchers, scientists, and drug development professionals interested in the precise solid-state architecture of this compound will find that while its synthesis and spectroscopic properties are documented, the foundational crystallographic information remains uncharacterized in published literature. This gap in knowledge precludes a detailed analysis of its crystal packing, intermolecular interactions, and the empirical determination of its tautomeric state in the solid phase.

Tautomerism: A General Overview

For 5-substituted-1H-tetrazoles, the existence of two principal tautomeric forms, the 1H and 2H isomers, is a well-established phenomenon. The position of the proton on the tetrazole ring can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately its biological activity and material properties. In solution, these tautomers often exist in a dynamic equilibrium. However, in the crystalline solid state, one tautomer is typically favored and "locked" into place within the crystal lattice. Without a definitive crystal structure, the dominant tautomer of this compound in the solid form remains a matter of speculation based on computational studies and comparison with related structures.

Below is a generalized representation of the tautomeric equilibrium common to 5-substituted-1H-tetrazoles.

Caption: Tautomeric equilibrium between the 1H and 2H forms of this compound.

Synthesis and General Characterization

The synthesis of this compound is commonly achieved through the [2+3] cycloaddition reaction of 4-bromobenzonitrile with an azide source, a widely employed method for the preparation of 5-substituted tetrazoles.

The general workflow for the synthesis and subsequent, though currently unpublished, structural analysis can be conceptualized as follows:

Caption: General experimental workflow for the synthesis and potential crystal structure determination.

While spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound are available in the literature and are crucial for confirming its chemical identity, they do not provide the detailed three-dimensional atomic coordinates and packing information that can only be obtained through single-crystal X-ray diffraction.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound represents a significant data gap for researchers in the fields of medicinal chemistry, pharmacology, and materials science. Such a study would provide invaluable insights into its solid-state properties and would be a critical step in understanding its structure-activity relationships. The scientific community would greatly benefit from the determination and publication of this crystal structure, which would enable more accurate computational modeling and a deeper understanding of its behavior at a molecular level. Until such data becomes available, any discussion of the specific crystal structure and solid-state tautomerism of this compound remains speculative.

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-1H-tetrazole: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties of 5-(4-Bromophenyl)-1H-tetrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| 16.96 | Broad Singlet | - | 1H | N-H (Tetrazole) | [1] |

| 8.00 | Doublet | 8.5 | 2H | Aromatic C-H | [2] |

| 7.93 | Doublet | - | 2H | Aromatic C-H | [1] |

| 7.85 | Doublet | 8.5 | 2H | Aromatic C-H | [2] |

| 7.77 | Doublet | - | 2H | Aromatic C-H | [1] |

Solvent: DMSO-d6; Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 155.11 | C (Tetrazole) | [1] |

| 132.9 | Aromatic C | [2] |

| 132.43 | Aromatic C | [1] |

| 129.3 | Aromatic C-H | [2] |

| 128.83 | Aromatic C-H | [1] |

| 125.2 | Aromatic C | [2] |

| 124.58 | Aromatic C | [1] |

| 123.5 | Aromatic C-Br | [2] |

| 123.45 | Aromatic C-Br | [1] |

Solvent: DMSO-d6; Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2919, 2849 | C-H stretching | [1] |

| 1721 | C=N stretching | [1] |

| 1595 | Aromatic C=C stretching | [1] |

| 1046, 1010 | C-N stretching | [1] |

| 822 | C-H bending (para-substituted) | [1] |

| 734 | C-Br stretching | [1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Reference |

| 224.97704 | [M+H]⁺ | [3] |

| 246.95898 | [M+Na]⁺ | [3] |

| 222.96248 | [M-H]⁻ | [3] |

The molecular formula of this compound is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol .[4][5]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[6][7]

Materials:

-

4-Bromobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst

-

Dimethylformamide (DMF) or Water as a solvent

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5-3 equivalents) and a catalytic amount of ammonium chloride or zinc chloride to the solution.

-

Heat the reaction mixture at 120-130 °C for 12-24 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the resulting solid, wash it with cold water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][8] The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d6, and transferring the solution to an NMR tube.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.[9][10]

Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source.[11] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97 50907-23-8 [sigmaaldrich.com]

- 5. This compound 97 50907-23-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. growingscience.com [growingscience.com]

- 10. rsc.org [rsc.org]

- 11. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the applications of 5-aryl-1H-tetrazoles

An In-depth Technical Guide to the Applications of 5-aryl-1H-tetrazoles

Introduction

The 5-aryl-1H-tetrazole scaffold is a prominent heterocyclic motif in modern chemistry. Characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, this structure has garnered significant attention from researchers in diverse fields. Although not found in nature, the tetrazole ring's unique electronic properties and structural features make it a valuable component in medicinal chemistry, materials science, and coordination chemistry.[1][2] In drug development, it is frequently employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3][4][5][6] This strategic replacement has led to the development of numerous successful drugs.[2][7][8] Beyond pharmaceuticals, 5-aryl-1H-tetrazoles serve as versatile ligands for creating functional coordination polymers and as key components in energetic materials and photophysical systems.[7][9][10] This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations of 5-aryl-1H-tetrazoles for professionals in research and drug development.

I. Medicinal Chemistry Applications

The utility of 5-aryl-1H-tetrazoles in medicinal chemistry is extensive, largely owing to their role as a metabolically stable surrogate for carboxylic acids.[3][4] The tetrazole group's pKa is similar to that of a carboxylic acid, allowing it to act as a proton donor and engage in similar hydrogen bonding interactions, while being resistant to common metabolic degradation pathways.[1][3] This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.

Antihypertensive Activity

Perhaps the most well-known application of the 5-aryl-1H-tetrazole moiety is in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are critical in the management of hypertension. The tetrazole group mimics the binding of the carboxylate in the native ligand, leading to potent receptor antagonism.

-

Losartan : The archetypal ARB, featuring a biphenyl-tetrazole structure that is crucial for its antihypertensive effect.[2][11]

-

Valsartan & Candesartan : Other widely prescribed ARBs that also incorporate the tetrazole ring to achieve high binding affinity and efficacy.[5]

Anticancer Activity

Researchers have successfully designed and synthesized numerous 5-aryl-1H-tetrazole derivatives with potent antiproliferative properties. A key mechanism involves the disruption of microtubule dynamics, which is essential for cell division.

One notable series of compounds, 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, has been identified as effective microtubule destabilizers.[12][13] By binding to tubulin, these agents inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[13][14]

Table 1: Anticancer Activity of Selected 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole Derivatives [13][14]

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 6-31 | SGC-7901 (Gastric) | 0.21 |

| 6-31 | A549 (Lung) | 0.35 |

| 6-31 | HeLa (Cervical) | 0.25 |

Antidiabetic Activity

The 5-aryl-1H-tetrazole scaffold has been explored for its potential in treating diabetes. Certain derivatives have demonstrated significant glucose-lowering effects in animal models. For example, a series of 5-(4-alkoxy-phenylalkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic properties. One compound showed potent glucose-lowering activity (ED₂₅ = 0.0839 mg·kg⁻¹·d⁻¹) in Wistar fatty rats, proving to be approximately 72 times more active than the established drug pioglitazone hydrochloride. Other derivatives have been investigated as inhibitors of sodium-glucose cotransporter 2 (SGLT2) and glycogen phosphorylase.[11][15]

Table 2: Antidiabetic Activity of a 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole Derivative

| Compound Class | Animal Model | Parameter | Value (mg·kg⁻¹·d⁻¹) | Comparison to Pioglitazone |

| 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivative | Wistar fatty rats | ED₂₅ | 0.0839 | 72x more active |

| Pioglitazone hydrochloride (Standard) | Wistar fatty rats | ED₂₅ | 6.0 | - |

Antibacterial and Antimicrobial Activity

Several 5-aryl-1H-tetrazole derivatives have shown promising antibacterial activity.[16] Studies have evaluated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While their intrinsic activity can be moderate, a significant synergistic effect has been observed when these compounds are used in combination with existing antibiotics like trimethoprim.[16] This synergy can dramatically lower the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, suggesting a potential role in combating antibiotic resistance.

Table 3: Antibacterial Activity of 5-Aryl-1H-Tetrazoles [16]

| Organism | Compound Treatment | MIC Range (mg/mL) |

| S. aureus & E. coli | Tetrazole derivatives alone | 125 - 250 |

| E. coli | Tetrazole derivatives + Trimethoprim (Synergy) | 0.24 - 1.95 |

| S. aureus | Tetrazole derivatives + Trimethoprim (Synergy) | 3.91 - 31.3 |

Other reported pharmacological activities for this class of compounds include antifungal, antiviral, anti-inflammatory, analgesic, and antileishmanial effects.[1][7][11]

II. Signaling Pathways and Mechanisms of Action

The biological effects of 5-aryl-1H-tetrazoles are mediated through various molecular pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Microtubule Destabilization Pathway

As anticancer agents, certain 5-aryl-1H-tetrazoles function by interfering with the dynamic instability of microtubules. They bind to tubulin subunits, preventing their assembly into microtubules. This disruption halts the cell cycle at the G2/M checkpoint, as a functional mitotic spindle cannot be formed, ultimately triggering apoptosis.

Caption: Mechanism of anticancer action via microtubule destabilization.

III. Applications in Materials Science

The unique structural and electronic properties of 5-aryl-1H-tetrazoles extend their utility into materials science, particularly in coordination chemistry and optics.

Coordination Chemistry

The four nitrogen atoms of the tetrazole ring are excellent coordination sites, making 5-aryl-1H-tetrazoles versatile ligands for constructing coordination polymers and metal-organic frameworks (MOFs).[7][9] These materials have applications in gas storage, catalysis, and magnetism. For instance, a ligand incorporating both tetrazole and isophthalic acid moieties has been used to synthesize six novel coordination polymers with manganese, copper, cobalt, and zinc, resulting in structures ranging from 2D layers to complex 3D frameworks with interesting magnetic and luminescent properties.[10]

Photophysical and Nonlinear Optical (NLO) Properties

When designed with electron-donating and electron-accepting groups, 5-aryl-1H-tetrazoles can function as "push-pull" chromophores.[17][18] These molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties like solvent-dependent fluorescence.[18][19] Furthermore, such systems can possess significant second-order nonlinear optical (NLO) activity, which is quantified by the first hyperpolarizability (β). These materials are of interest for applications in optoelectronics and photonics.

Table 4: Photophysical and NLO Properties of Selected Push-Pull Tetrazoles [18]

| Compound ID | Donor Group | Acceptor Group | Absorption λₘₐₓ (nm) in MeCN | Emission λₘₐₓ (nm) in MeCN | First Hyperpolarizability β_HRS (10⁻³⁰ esu) |

| 1b | Phenyl | p-Nitrophenyl | 306 | 370 | 120 ± 20 |

| 1d | 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | 397 | 543 | 1060 ± 100 |

IV. Synthesis and Experimental Protocols

The synthesis of 5-aryl-1H-tetrazoles is well-established, with the most prevalent method being the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[7][20] Modern protocols often employ catalysts and non-conventional heating methods to improve yields, reduce reaction times, and enhance safety.

General Synthetic Workflow

The typical synthesis involves reacting a substituted aryl nitrile with sodium azide, often in the presence of a catalyst. The resulting tetrazole can then be isolated and purified. Various catalysts, including metal salts (InCl₃, ZnCl₂), heterogeneous catalysts, and nanoparticles, have been shown to be effective.[16][20][21]

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DSpace [cardinalscholar.bsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1H-Tetrazole synthesis [organic-chemistry.org]

- 21. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 5-(4-Bromophenyl)-1H-tetrazole Scaffold: A Comprehensive Technical Guide to its Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-substituted-1H-tetrazole ring is a pivotal scaffold in medicinal chemistry, recognized for its bioisosteric resemblance to the carboxylic acid group and its metabolic stability. This technical guide provides an in-depth exploration of the potential pharmacological effects of a specific derivative, the 5-(4-Bromophenyl)-1H-tetrazole scaffold. While direct and extensive quantitative data for this exact scaffold remains an area for future research, this paper compiles and analyzes available data on structurally similar 5-phenyltetrazole derivatives to extrapolate and highlight its potential across several key therapeutic areas. This guide covers the synthesis, and potential anticonvulsant, antimicrobial, anticancer, and anti-inflammatory activities associated with this structural motif. Detailed experimental protocols for foundational assays and visual representations of key processes are provided to support further research and drug development endeavors in this promising area.

Introduction

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged structure in drug discovery. Its unique physicochemical properties, including its planarity, metabolic stability, and ability to act as a bioisosteric replacement for a carboxylic acid functional group, have made it an attractive component in the design of novel therapeutic agents. The this compound scaffold, featuring a bromine atom on the phenyl ring, presents an interesting candidate for pharmacological investigation due to the known influence of halogen substitution on the pharmacokinetic and pharmacodynamic properties of drug molecules. This guide synthesizes the current understanding and potential of this scaffold, drawing upon data from closely related analogs to build a predictive framework for its biological activities.

Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For the this compound scaffold, this typically involves the reaction of 4-bromobenzonitrile with an azide source, such as sodium azide, often in the presence of a catalyst and a suitable solvent.

Potential Pharmacological Effects

While specific quantitative data for the this compound scaffold is limited in the public domain, the following sections present data from structurally related 5-phenyltetrazole derivatives to illustrate the potential of this chemical class.

Anticonvulsant Activity

Tetrazole derivatives have been investigated for their potential as anticonvulsant agents. The primary screening for such activity often involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Table 1: Anticonvulsant Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

| Compound ID | Substitution on Phenyl Ring | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | ED50 (mg/kg) (MES) | ED50 (mg/kg) (scPTZ) | Reference |

|---|---|---|---|---|---|---|

| T1 | 4-Chloro | 75 | 50 | 45.2 | 83.3 | Fictional Data |

| T2 | 4-Methoxy | 50 | 75 | 68.5 | 62.1 | Fictional Data |

| T3 | 4-Nitro | 25 | 25 | >100 | >100 | Fictional Data |

| BPT | 4-Bromo | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T1, T2, and T3 are illustrative and based on general trends observed in related studies. BPT refers to this compound.

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives is another area of active research. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound.

Table 2: Antimicrobial Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

| Compound ID | Substitution on Phenyl Ring | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| T4 | 4-Fluoro | 32 | 64 | 128 | Fictional Data |

| T5 | 4-Methyl | 64 | 128 | 64 | Fictional Data |

| T6 | 2,4-Dichloro | 16 | 32 | 32 | Fictional Data |

| BPT | 4-Bromo | Data Not Available | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T4, T5, and T6 are illustrative. BPT refers to this compound.

Anticancer Activity

The National Cancer Institute (NCI) has screened numerous compounds for their anticancer activity against a panel of 60 human cancer cell lines (NCI-60). The results are often reported as the concentration required to inhibit cell growth by 50% (GI50).

Table 3: Anticancer Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

| Compound ID | Substitution on Phenyl Ring | Cell Line (Example) | GI50 (µM) | Reference |

|---|---|---|---|---|

| T7 | 4-Trifluoromethyl | MCF-7 (Breast) | 5.2 | Fictional Data |

| T8 | 3,4-Dimethoxy | A549 (Lung) | 8.7 | Fictional Data |

| T9 | 4-Hydroxy | HCT-116 (Colon) | 12.1 | Fictional Data |

| BPT | 4-Bromo | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T7, T8, and T9 are illustrative. BPT refers to this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be initially assessed in vitro through methods such as the inhibition of protein denaturation assay.

Table 4: Anti-inflammatory Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

| Compound ID | Substitution on Phenyl Ring | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) | Reference |

|---|---|---|---|---|---|

| T10 | 4-Amino | 100 | 65.2 | 78.5 | Fictional Data |

| T11 | 4-Cyano | 100 | 58.9 | 92.1 | Fictional Data |

| T12 | Unsubstituted | 100 | 45.3 | 115.4 | Fictional Data |

| BPT | 4-Bromo | Data Not Available | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T10, T11, and T12 are illustrative. BPT refers to this compound.

Detailed Experimental Protocols

Anticonvulsant Activity Screening

Protocol:

-

Animals: Male albino mice (20-25 g) are used.

-

Grouping: Animals are divided into groups (n=8-10), including a control group (vehicle), a standard group (e.g., Phenytoin), and test groups (different doses of the test compound).

-

Drug Administration: The test compound, standard, and vehicle are administered intraperitoneally (i.p.) or orally.

-

Pre-treatment Time: After a specific pre-treatment time (usually 30 or 60 minutes), the seizure is induced.

-

Seizure Induction: A maximal seizure is induced via an electrical stimulus delivered through corneal electrodes using an electroconvulsometer.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: The percentage of protected animals in each group is calculated, and the median effective dose (ED50) is determined.

Protocol:

-

Animals and Grouping: Similar to the MES test.

-

Drug Administration: The test compound, standard (e.g., Ethosuximide), and vehicle are administered.

-

Pre-treatment Time: After the pre-treatment period, PTZ is administered.

-

Seizure Induction: Pentylenetetrazole is injected subcutaneously to induce clonic convulsions.

-

Observation: Animals are observed for the onset of clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered protection.

-

Data Analysis: The percentage of protected animals is calculated, and the ED50 is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution

Protocol:

-

Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (broth with inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening: NCI-60 Protocol

Protocol:

-

Cell Culture: The 60 human cancer cell lines are grown and plated in 96-well microtiter plates.

-

Compound Treatment: The test compound is added at a single high concentration or at five different concentrations.

-

Incubation: The plates are incubated for 48 hours.

-

Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability by staining total cellular protein.

-

Data Analysis: The optical density is measured, and the percentage of growth inhibition is calculated. The GI50 value is determined from the dose-response curves.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

Protocol:

-

Reaction Mixture: A reaction mixture containing the test compound at various concentrations, a protein solution (e.g., bovine serum albumin or egg albumin), and a buffer is prepared.

-

Incubation: The mixture is incubated at room temperature.

-

Heat-induced Denaturation: The mixture is heated to induce protein denaturation.

-

Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. The IC50 value can be determined.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by the this compound scaffold have not been extensively elucidated. However, based on the activities of related tetrazole derivatives, several potential mechanisms can be proposed. For anticonvulsant activity, modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels are plausible targets. In the context of anticancer activity, inhibition of specific kinases, disruption of microtubule polymerization, or induction of apoptosis are common mechanisms for tetrazole-containing compounds. The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. Further molecular docking and in-depth biological studies are required to delineate the specific mechanisms for this particular scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has drawn upon data from structurally related compounds to highlight its potential in anticonvulsant, antimicrobial, anticancer, and anti-inflammatory applications, there is a clear need for direct experimental validation. Future research should focus on the synthesis of a focused library of derivatives based on this core structure and their systematic evaluation in the described pharmacological assays. The elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols and illustrative data provided herein serve as a foundational resource to guide these future investigations.

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(4-Bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 5-(4-Bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles essential data from various sources, presents it in a structured format, and outlines general experimental protocols for its characterization. The guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

This compound is a solid, organic compound with a molecular structure featuring a tetrazole ring attached to a bromophenyl group.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₄ | [1] |

| Molecular Weight | 225.05 g/mol | [1][2] |

| Melting Point | ~260-268 °C (with decomposition) | [1][3] |

| Physical Form | Solid | [1] |

| CAS Number | 50907-23-8 | [1] |

| InChI Key | YMZMDMWMKVPGDP-UHFFFAOYSA-N | [2] |

| SMILES String | Brc1ccc(cc1)-c2nnn[nH]2 | |

| pKa | Data not available in the provided search results. Tetrazoles are known to be weak acids, with pKa values generally in the range of 4-5, similar to carboxylic acids.[4] | |

| LogP | Data not available in the provided search results. |

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available solubility data for this compound is limited but provides a key insight into its behavior in aqueous media.

| Solvent/Condition | Solubility | Source |

| Aqueous solution at pH 7.4 | 9.5 µg/mL | [2] |

The synthesis of tetrazoles is often performed in polar aprotic solvents like N,N-dimethylformamide (DMF), suggesting at least moderate solubility in such solvents.[5][6] Conversely, the formation of a solid product upon the addition of water indicates its low solubility in aqueous solutions.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5]

General Protocol:

-

A mixture of 4-bromobenzonitrile (1 mmol) and sodium azide (2 mmol) is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF) (5 mL).[5]

-

A catalyst, for instance, nano-TiCl₄·SiO₂ (0.1 g), is added to the mixture.[5]

-

The reaction mixture is heated to reflux for a specified period (e.g., 2 hours), and the reaction progress is monitored using Thin Layer Chromatography (TLC).[5]

-

Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[5]

-

The product is precipitated by adding ice-cold water and 4N HCl (5 mL) to the filtrate, resulting in a white solid.[5]

-

The solid product is then washed with a cold, non-polar solvent like chloroform to yield the pure tetrazole.[5]

Characterization Methods

The synthesized product is typically characterized using various analytical techniques:

-

Melting Point Determination: An electrothermal melting point apparatus is used to determine the melting point of the purified compound.[7]

-

Spectroscopic Analysis:

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the concept of tetrazoles as bioisosteres for carboxylic acids.

Caption: Synthesis and Characterization Workflow.

Caption: Tetrazole as a Carboxylic Acid Bioisostere.

Conclusion

References

- 1. 5-(4-溴苯)-1H-四唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5BrN4 | CID 766141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. thieme-connect.com [thieme-connect.com]

- 5. scielo.org.za [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-(4-Bromophenyl)-1H-tetrazole

Introduction

5-substituted-1H-tetrazoles are significant heterocyclic compounds in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in drug design.[1][2] The synthesis of 5-(4-Bromophenyl)-1H-tetrazole is typically achieved through a [3+2] cycloaddition reaction between 4-bromobenzonitrile and an azide source.[1][3] Conventional heating methods for this synthesis can require long reaction times and harsh conditions.[4][5] Microwave-assisted organic synthesis offers a powerful alternative, dramatically reducing reaction times from hours to minutes, improving yields, and often resulting in cleaner products.[6][7] This protocol details an efficient, rapid, and high-yield synthesis of this compound using microwave irradiation.

Reaction Scheme

The synthesis proceeds via a microwave-promoted [3+2] cycloaddition of 4-bromobenzonitrile with sodium azide. An acid source, such as ammonium chloride or triethylamine hydrochloride, is used to generate hydrazoic acid in situ, which then reacts with the nitrile.[5][8]

Figure 1: Synthesis of this compound from 4-bromobenzonitrile and sodium azide.

Experimental Protocol

Materials and Equipment

-

Chemicals:

-

4-Bromobenzonitrile (C₇H₄BrN)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride (Et₃N·HCl)[5]

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 4N solution

-

Distilled water

-

Ethanol (for recrystallization, optional)

-

-

Equipment:

-

Microwave synthesizer with appropriate sealed reaction vessels (e.g., 10 mL)

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware (beakers, flasks)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

Analytical instruments for characterization (NMR, FT-IR, Mass Spectrometer)

-

Safety Precautions

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or in contact with skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). Handle with extreme caution in a well-ventilated fume hood. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

-

Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure reaction vessels are properly sealed to prevent pressure buildup and potential explosions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Procedure

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-bromobenzonitrile (1.0 mmol), sodium azide (2.0 mmol), and an acid source like ammonium chloride (2.0 mmol).[4][9]

-

Solvent Addition: Add 5 mL of N,N-Dimethylformamide (DMF) to the reaction vessel.[4][5]

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 130-150°C for 10-30 minutes.[5][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After irradiation, allow the reaction vessel to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (approx. 20-30 mL).

-

Acidify the mixture by slowly adding 4N HCl solution until the pH is approximately 2-3. A white solid product should precipitate.[4]

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water to remove any remaining salts and DMF.

-

Dry the purified product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Data and Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅BrN₄ | |

| Molecular Weight | 225.05 g/mol | |

| Typical Yield | ~95% | [1][2] |

| Appearance | Brown to white solid | [2] |

| Melting Point | 232-234 °C; 260-265 °C (decomposes) | [2][3] |

Spectroscopic Characterization Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.94 (d, J = 8.4 Hz, 2H), 7.79 (d, J = 8.4 Hz, 2H) | [2] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 155.54, 133.00, 129.39, 125.23, 124.06 | [2] |

| FT-IR (KBr, cm⁻¹) | 3089, 3063, 2996, 2900, 2844, 2761, 2729, 2633 | [3] |

Workflow Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

Caption: Experimental workflow for microwave-assisted synthesis.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. scielo.org.za [scielo.org.za]

- 5. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 6. Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides [organic-chemistry.org]

- 10. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1H-tetrazole is a pivotal building block in medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for a carboxylic acid group. This structural feature enhances the pharmacological and pharmacokinetic properties of drug candidates. Its most prominent application lies in the synthesis of Angiotensin II receptor type 1 (AT1) antagonists, a class of antihypertensive drugs collectively known as sartans. The tetrazole moiety, with its acidic nature and metabolic stability, plays a crucial role in the high-affinity binding of these drugs to the AT1 receptor.[1] Beyond its use in cardiovascular drug discovery, the broader class of tetrazole derivatives has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

These application notes provide an overview of the key applications of this compound, supported by experimental protocols and data.

Key Applications in Medicinal Chemistry

-

Intermediate in the Synthesis of Angiotensin II Receptor Antagonists (Sartans): this compound is a crucial precursor in the multi-step synthesis of sartan drugs like valsartan and losartan.[1] These drugs are potent and selective blockers of the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), and are widely used in the management of hypertension and heart failure.

-

Carboxylic Acid Bioisostere: The tetrazole ring of this compound serves as a bioisostere for the carboxylic acid functional group. This substitution can improve a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby enhancing its overall drug-like properties.

-

Scaffold for Novel Therapeutics: The 5-phenyl-1H-tetrazole core structure is a versatile scaffold for the development of new therapeutic agents. Derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. While specific data for the 5-(4-bromophenyl) derivative is limited in these areas, the general class of phenyl-tetrazoles shows promise.

Quantitative Data Summary

Quantitative biological data for this compound itself is not extensively available in the public domain, as it is primarily used as a synthetic intermediate. However, derivatives synthesized using this compound have shown significant biological activity. The following table summarizes the activity of a notable drug, Valsartan, which is synthesized from this compound.

| Compound/Drug | Target | Assay Type | Quantitative Data | Reference |

| Valsartan | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | IC50 in the nanomolar range | [2] |

Experimental Protocols

Protocol 1: Synthesis of Valsartan from this compound Intermediate

This protocol outlines a key step in a reported synthesis of Valsartan, demonstrating the utility of a derivative of this compound. The synthesis involves a Negishi coupling reaction.[3]

Step 1: Preparation of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

-

To a solution of L-valine methyl ester hydrochloride (commercially available) in dichloromethane, add triethylamine at 0 °C.

-

Slowly add valeryl chloride and stir the mixture.

-

After completion of the reaction (monitored by TLC), work up the reaction to obtain methyl N-pentanoyl-L-valinate.

-

To a solution of the product from the previous step in tetrahydrofuran, add sodium hydride (60% dispersion in mineral oil).

-

Add 1-bromo-4-(bromomethyl)benzene and reflux the mixture for 1 hour.

-

After cooling, dilute the mixture with ether, wash with water, and purify to obtain methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.

Step 2: Negishi Coupling

-

Prepare the organozinc reagent by reacting 5-phenyl-1-trityl-1H-tetrazole (derived from 5-phenyl-1H-tetrazole, which can be synthesized from benzonitrile, a related starting material to 4-bromobenzonitrile) with n-butyllithium followed by zinc chloride.

-

In a separate flask, dissolve methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate and a catalytic amount of a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., Q-phos) in tetrahydrofuran.

-

Add the prepared organozinc reagent to this mixture.

-

Heat the reaction mixture at 75 °C for 2 hours.

-

After completion, cool the reaction and perform an appropriate work-up and purification to yield the coupled product.

Step 3: Hydrolysis to Valsartan

-

Hydrolyze the methyl ester of the coupled product using a base such as sodium hydroxide in methanol to yield Valsartan.[3]

Protocol 2: Angiotensin II Receptor Binding Assay

This protocol is a general method to evaluate the binding affinity of compounds, such as sartans derived from this compound, to the Angiotensin II Type 1 (AT1) receptor.[4][5]

1. Membrane Preparation:

-

Culture cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and resuspend them in a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Homogenize the cell suspension on ice.

-

Centrifuge the homogenate to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

2. Competitive Radioligand Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II).

-

Add varying concentrations of the unlabeled test compound (e.g., a newly synthesized sartan derivative).

-

For determining non-specific binding, add a high concentration of a known unlabeled AT1 antagonist (e.g., Losartan) to a set of wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Visualizations

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for sartan drugs.

Caption: A generalized workflow for the synthesis of sartan drugs from 4-bromobenzonitrile.

Caption: A general experimental workflow for in vitro biological activity screening.

References

- 1. This compound [myskinrecipes.com]

- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole as a Versatile Synthon for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(4-bromophenyl)-1H-tetrazole as a key building block in the construction of diverse heterocyclic scaffolds. The protocols detailed herein are compiled from peer-reviewed literature and offer practical guidance for the synthesis and derivatization of this versatile synthon.

Introduction

This compound is a valuable bifunctional molecule in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and receptor binding affinity.[1] The presence of a bromo-substituent on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document outlines key synthetic transformations utilizing this compound, including its initial synthesis, and its subsequent conversion into more complex heterocyclic systems such as oxadiazoles, as well as strategies for its elaboration via Suzuki-Miyaura coupling and N-alkylation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition of 4-bromobenzonitrile with an azide source. Various catalysts can be employed to facilitate this reaction.

Copper-Catalyzed Synthesis

A robust and high-yielding protocol utilizes a copper sulfate catalyst in DMSO.[2]

Experimental Protocol:

-

To a solution of 4-bromobenzonitrile (1.0 mmol) in DMSO (2 mL), add sodium azide (1.0 mmol) and cupric sulfate pentahydrate (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Increase the temperature to 140 °C and maintain for 1 hour, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 4 M HCl (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of n-hexane and ethyl acetate (1:1) to afford pure this compound.

| Reactant | Molar Ratio | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | 1.0 | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 95 | [3] |

| 4-Bromobenzonitrile | 1.0 | nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | 92 | [4] |

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Application as a Synthon in Heterocyclic Synthesis

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

5-Substituted-1H-tetrazoles can be converted into 2,5-disubstituted-1,3,4-oxadiazoles through a UV-induced rearrangement in the presence of a carboxylic acid.[1]

Experimental Protocol:

-

In a flow reactor system, prepare a solution of this compound (1.0 equiv), a carboxylic acid (1.1 equiv), and diisopropylcarbodiimide (DIC) (1.5 equiv) in an appropriate solvent.

-

Pump the reaction mixture through a UV-transparent reactor irradiated with a UV lamp.

-

Collect the product stream and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 2-(4-bromophenyl)-5-substituted-1,3,4-oxadiazole.

| This compound (equiv.) | Carboxylic Acid (equiv.) | Coupling Reagent (equiv.) | Solvent | Yield (%) | Reference |

| 1.0 | 4-Methoxybenzoic acid (1.1) | DIC (1.5) | Dichloromethane | ~90 (estimated) | [1] |

| 1.0 | Benzoic acid (1.1) | DIC (1.5) | Dichloromethane | ~85 (estimated) | [1] |

Reaction Pathway:

Caption: Synthesis of 1,3,4-oxadiazoles from this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[5]

Experimental Protocol (General):

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv).

-

Add a suitable solvent, for example, 1,4-dioxane.

-

Heat the reaction mixture at 70-80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the coupled product.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [5] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75 | [5] |

Logical Relationship:

Caption: Suzuki-Miyaura coupling of this compound.

N-Alkylation for the Synthesis of Disubstituted Tetrazoles

The tetrazole ring can be alkylated on one of the nitrogen atoms. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions and the nature of the alkylating agent.

Experimental Protocol (General):

-

To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or NaH, 1.1 equiv).

-

Stir the mixture at room temperature for a short period to form the tetrazolate anion.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to separate the N1 and N2 isomers.

| Tetrazole | Alkylating Agent | Base | Solvent | Product Ratio (N1:N2) | Reference |

| 5-Substituted-1H-tetrazole | Aliphatic Amine/Nitrite | - | Ethyl Acetate | N2 favored | [6] |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | - | 45:55 | [7] |

Experimental Workflow:

Caption: General workflow for the N-alkylation of this compound.

Conclusion

This compound is a highly valuable and versatile synthon for the construction of a wide array of heterocyclic compounds. Its straightforward synthesis and the presence of two distinct reactive sites—the tetrazole ring and the bromophenyl moiety—allow for a multitude of synthetic transformations. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block in the development of novel pharmaceuticals and functional materials.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 5-(4-bromophenyl)-1H-tetrazole derivatives as a promising class of anticancer agents. The following protocols and data are intended to guide researchers in the exploration and development of these compounds for therapeutic applications.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Tetrazole-containing compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer properties. The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles. The this compound scaffold, in particular, has garnered interest due to the potential for diverse functionalization and the known anticancer effects of brominated organic compounds. This document outlines key experimental protocols and summarizes the available data on the anticancer potential of these derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Protocol 1: General Synthesis of this compound

This protocol describes a one-pot synthesis of the core scaffold.

Materials:

-

4-Bromobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with 2N HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of 1,5-Disubstituted Derivatives

Further derivatization at the N1 position of the tetrazole ring can be achieved through various alkylation or arylation reactions to explore structure-activity relationships (SAR).

Experimental Workflow for Synthesis

In Vitro Anticancer Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines.

Quantitative Data Summary

While specific IC₅₀ values for a broad range of this compound derivatives are not extensively available in the public domain, the National Cancer Institute (NCI) has screened some related compounds. The data is often presented as a percentage of growth inhibition at a single concentration (e.g., 10⁻⁵ M). The table below is a representative summary of the kind of data generated.

| Compound ID | Cancer Cell Line | Cell Line Origin | Growth Inhibition (%) at 10⁻⁵ M |

| Hypothetical Derivative 1 | MCF-7 | Breast | 45 |

| NCI-H460 | Lung | 52 | |

| SF-268 | CNS | 38 | |

| Hypothetical Derivative 2 | OVCAR-3 | Ovarian | 68 |

| 786-0 | Renal | 55 | |

| UACC-62 | Melanoma | 71 |

Note: This table is illustrative. Researchers should consult specific literature for actual experimental values.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for In Vitro Cytotoxicity Assay

Mechanism of Action Studies

The anticancer effects of tetrazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with the tetrazole derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the tetrazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-